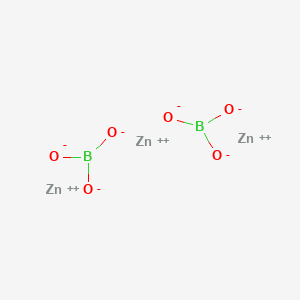

trizinc;diborate

Description

Overview of Zinc Borate (B1201080) Compounds in Chemical and Materials Science

Beyond flame retardancy, zinc borates are investigated for their role as smoke suppressants, corrosion inhibitors, and adhesion promoters. mdpi.commdpi.comaablocks.com In polymer science, their addition can enhance the mechanical, electrical, and thermal properties of materials like PVC, polyamides, and rubber. mdpi.comdergipark.org.trresearchgate.net The academic interest in zinc borates stems from the ability to synthesize various forms with different zinc-to-boron ratios and hydration levels, each exhibiting distinct properties. scholarly.orgrsc.org This tunability allows researchers to tailor the compound for specific applications, driving further investigation into their synthesis, characterization, and performance mechanisms. scholarly.orgmdpi.com

Academic and Research Significance of Trizinc;Diborate

The academic and research significance of trizinc diborate lies in its effectiveness as a multifunctional additive, primarily studied for its flame-retardant properties. vulcanchem.com Research employing techniques like cone calorimetry and microscale combustion calorimetry has demonstrated that trizinc diborate significantly reduces the heat release rate and mass loss rate of materials during combustion. vulcanchem.com This is attributed to its endothermic decomposition, the release of water of crystallization, and the formation of a protective glassy char layer that insulates the material. vulcanchem.com

Beyond flame retardancy, research has explored the compound's potential in other fields. Its antimicrobial and antifungal properties are being investigated, with studies indicating its effectiveness against various bacterial and fungal strains. vulcanchem.com In materials science, it is studied as an additive in ceramics and glass, where it can act as a fluxing agent. vulcanchem.com The synthesis of nano-sized trizinc diborate is another active research area, with studies focusing on how particle size and morphology influence its performance in polymer composites. sci-hub.sescilit.com

Historical Context of this compound Research and Nomenclature

The study of zinc borates has a history rooted in industrial application, with systematic academic research evolving over time. The nomenclature of zinc borates can be complex, with various forms identified by their oxide ratios (e.g., 2ZnO·3B₂O₃·3.5H₂O) or chemical formulas. mdpi.comtaylorandfrancis.com The term "this compound" specifically points to the salt formed from three zinc cations and two borate anions. google.com

Historically, different hydrated forms of zinc borate were discovered and characterized by industrial and academic researchers. For instance, the commercially significant form 2ZnO·3B₂O₃·3H₂O was first described in the 1960s by researchers in both Germany and the United States. mdpi.comresearchgate.net Its commercial production on a large scale began around 1970. mdpi.com

The nomenclature has often been a source of confusion, with commercial names and oxide formulas being used interchangeably. mdpi.comaablocks.com For example, the compound with the chemical formula Zn[B₃O₄(OH)₃] (2ZnO∙3B₂O₃∙3H₂O) is often referred to in commerce as 2ZnO∙3B₂O₃∙3.5H₂O due to an early error in characterization. mdpi.commdpi.com The name "this compound" itself, with the CAS number 10361-94-1, is a more formal chemical identifier. vulcanchem.comgoogle.com Research continues to refine the understanding of the crystal structures and precise compositions of various zinc borate phases, many of which are synthesized through methods like hydrothermal and solid-state reactions from precursors like zinc oxide and boric acid. scholarly.orgresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

trizinc;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKXLKXABVUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6091554 | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc borate appears as a white powder of variable composition. (typically 45% ZnO, 34% B2O3 and 20% H2O). Slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a fungus and mildew inhibitor, to fire proof textiles, and for other uses., White odorless solid; Powder (ceramic grade) = 99.95% pure; Commercial grade = about 50% zinc oxide and 30% boric anhydride; [HSDB] White powder; [MSDSonline] | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in dilute acids; slightly soluble in water, 0.3% in water at 20 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.64 g/cu cm, Density: 40 to 40 lbs/cu ft (bulk) | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, amorphous powder, White granular | |

CAS No. |

1332-07-6, 14720-55-9 | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LB2V459E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

980 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Trizinc;diborate

Aqueous-Phase Synthesis Routes

Aqueous-phase synthesis represents a common and often industrially preferred approach for producing trizinc diborate and its hydrated forms. These methods leverage water as the reaction medium and are typically conducted under non-hydrothermal conditions.

Dissolution-Precipitation Techniques from Precursors (e.g., Boric Acid and Zinc Oxide/Salts)

The most prevalent aqueous-phase synthesis involves the reaction of zinc oxide (ZnO) with boric acid (H₃BO₃) in water. vulcanchem.comsci-hub.se This dissolution-precipitation method is advantageous because the primary by-product is water, resulting in a cleaner process. sci-hub.se The general reaction involves mixing zinc oxide and boric acid in a reaction vessel with water, followed by heating. vulcanchem.com The process can also utilize other zinc salts, such as zinc sulfate (B86663), reacting with borax (B76245) (sodium tetraborate) and boric acid. researchgate.net Another variation involves the reaction of borax with a dilute zinc nitrate (B79036) solution. semanticscholar.org

The synthesis procedure often involves dissolving boric acid in water at an elevated temperature, followed by the addition of zinc oxide. metu.edu.tr For instance, one method describes heating a mixture of zinc oxide and boric acid to temperatures between 60-100°C and maintaining the reaction for 6-12 hours with continuous stirring. vulcanchem.com After the reaction, the resulting precipitate is filtered, washed to remove any unreacted precursors, and dried to obtain the final zinc borate (B1201080) powder. vulcanchem.comamecj.com

Controlled Crystallization Approaches in Aqueous Media

Controlled crystallization is crucial for obtaining specific phases and particle sizes of trizinc diborate. The use of seed crystals is a key technique to facilitate and control the crystallization process. researchgate.netktu.lt Adding seed crystals of the desired zinc borate phase to the reaction mixture can promote crystallization, increase the reaction yield, and influence the particle size of the final product. researchgate.netktu.lt For example, the production of 2ZnO·3B₂O₃·3.5H₂O is significantly improved by the presence of seed crystals in a reaction between boric acid and zinc oxide. researchgate.net Without the addition of seed crystals, the reaction may not yield the desired zinc borate product. ktu.lt

The rate of crystallization and the final product characteristics can be managed by carefully controlling parameters such as stirring rate, temperature, and reactant feed rate. researchgate.net Research has shown that a minimum particle size can be achieved by optimizing these conditions. researchgate.net For instance, one study found that a stirring rate of 450 rpm, a temperature of 85°C, and a specific reactant feed rate yielded the minimum particle size. researchgate.net The hydrolysis of other zinc borate forms, like 2ZnO·3B₂O₃·3.5H₂O, in a dilute aqueous slurry at reflux temperatures can also be used to form different crystalline structures, a process also aided by seeding. google.com

Influence of Stoichiometric Ratios and Reaction Conditions on Phase Purity and Yield

The stoichiometry of the reactants and the specific reaction conditions, such as temperature and pH, have a profound impact on the phase purity and yield of the resulting zinc borate. vulcanchem.comsemanticscholar.org The molar ratio of boric acid to zinc oxide is a critical parameter. researchgate.net For example, the formation of 2ZnO·3B₂O₃·3H₂O requires an excess of boric acid in the solution. semanticscholar.org Conversely, other phases may form only when boric acid is present in amounts close to the stoichiometric requirement. semanticscholar.org If a significant excess of boric acid is used when another phase is desired, the product can be contaminated with 2ZnO·3B₂O₃·3H₂O. semanticscholar.org

Reaction temperature is another key factor. Different hydrated forms of zinc borate are stable at different temperatures. For instance, the synthesis of 2ZnO·3B₂O₃·7H₂O occurs at around 60°C, while further heating to 90°C can lead to the formation of 2ZnO·3B₂O₃·3H₂O. sci-hub.se The required temperature to form the commercially significant 2ZnO·3B₂O₃·3H₂O phase is approximately 70°C. semanticscholar.org Studies have shown that the reaction rate generally increases with increasing temperature, boric acid to zinc oxide ratio, and stirring rate. researchgate.net Maintaining the pH of the reaction mixture, for instance by adding boric acid in portions to keep the pH above 5.5, can also lead to more consistent results. google.com

| Parameter | Effect on Reaction/Product | Example/Finding | Citation |

|---|---|---|---|

| Boric Acid to Zinc Oxide Ratio (H₃BO₃:ZnO) | Determines the phase of the zinc borate formed. Affects reaction rate and completion time. | Excess boric acid is required for the formation of 2ZnO·3B₂O₃·3H₂O. Increasing the ratio increases the reaction rate. | semanticscholar.orgresearchgate.net |

| Temperature | Influences the specific hydrated phase produced and the reaction rate. | Heating at 60°C can produce 2ZnO·3B₂O₃·7H₂O, while further heating to 90°C can form 2ZnO·3B₂O₃·3H₂O. The reaction rate increases at higher temperatures (e.g., 75, 85, 95 °C). | sci-hub.seresearchgate.net |

| Seed Crystals | Promotes crystallization, increases yield, and helps control particle size. | Addition of seed crystals is often necessary for the reaction between zinc oxide and boric acid to proceed and yield the desired product. | researchgate.netktu.lt |

| Stirring Rate | Affects reaction rate and particle size distribution. | An increase in stirring rate (from 275 to 1600 rpm) was found to increase the reaction rate. | researchgate.net |

| pH | Can influence the consistency of the reaction. | Maintaining a pH above 5.5 by portion-wise addition of boric acid yields more consistent results. | google.com |

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a method that utilizes high-pressure vessels to carry out reactions in aqueous solutions at temperatures above the boiling point of water. This technique is known for its ability to produce highly crystalline materials, often with unique morphologies. vulcanchem.compsu.edu

Batch and Continuous Hydrothermal Systems for Trizinc;Diborate Production

Hydrothermal synthesis of zinc borates can be performed in both batch and continuous systems. psu.edunih.gov

Batch Hydrothermal Systems: In a typical batch process, the reactants, such as zinc oxide and boric acid, are sealed in a closed vessel (autoclave) with water and heated to a specific temperature for a set duration. psu.edunih.gov For example, one method describes heating a mixture of zinc oxide and boric acid in a 1:6–8 mole ratio with water in a sealed container for 16 hours at 165°C. semanticscholar.org Another synthesis involves heating an aqueous mixture of zinc oxide, boric acid, and guanidinium (B1211019) carbonate in a sealed tube at 180°C for two days. mdpi.com While effective for laboratory-scale synthesis and producing crystalline products, traditional batch hydrothermal methods can be time-consuming, sometimes requiring days or weeks, which can be impractical for large-scale industrial manufacturing. semanticscholar.orgnih.gov

Continuous Hydrothermal Flow Synthesis (CHFS): To overcome the limitations of batch processes, continuous hydrothermal flow synthesis (CHFS) systems have been developed. psu.edunih.gov In a CHFS system, reactant solutions are continuously pumped and mixed with a stream of preheated, often supercritical, water. nih.govcput.ac.za This allows for rapid heating and reaction, producing nanoparticles in a very short residence time, typically from a few seconds to a few minutes. nih.gov This method offers better control over particle size and morphology and is more scalable for industrial production. cput.ac.za While specific examples for trizinc diborate are less detailed in the provided sources, the continuous synthesis of other metal oxides like zirconia and iron oxide nanoparticles demonstrates the potential of this technology. nih.govcput.ac.za

Parametric Studies: Effects of Temperature, Pressure, and Reaction Duration

The properties of zinc borates produced via hydrothermal synthesis are highly dependent on the reaction parameters.

Temperature: Temperature is a critical factor influencing the phase and crystallinity of the product. researchgate.netacs.org Different zinc borate phases are formed at different temperatures. For instance, Lehmann et al. reported the formation of 2ZnO·3B₂O₃·3H₂O from a mixture of boric acid and zinc oxide at 165°C in a closed tube. nih.gov In another example, two polymorphs of a barium borate were synthesized at 500°C. researchgate.net Higher temperatures generally lead to higher crystallinity but can also lead to the formation of different phases or decomposition. acs.org

Pressure: Pressure in hydrothermal systems is primarily dictated by the temperature and the degree of filling of the autoclave. High pressures, often in conjunction with high temperatures, are used to maintain the aqueous solvent in a liquid or supercritical state, which enhances the solubility of reactants and facilitates crystal growth. vulcanchem.comresearchgate.net For example, the synthesis of certain lanthanoid zinc borates was achieved under high-pressure/high-temperature conditions. acs.org

Reaction Duration: The duration of the hydrothermal treatment affects the completion of the reaction and the growth of the crystals. researchgate.netsemanticscholar.org Some reactions are relatively quick, while others may require extended periods to achieve the desired phase. A reaction to form a specific zinc borate was reported to take 16 hours at 165°C. semanticscholar.org In contrast, some syntheses may require a week-long reaction in a sealed tube at 170°C. nih.gov The optimization of reaction time is crucial for developing an efficient and economical synthesis process. researchgate.net

| Parameter | Influence | Observed Conditions/Effects | Citation |

|---|---|---|---|

| Temperature | Determines crystalline phase, particle size, and reaction rate. | 165 °C for 2ZnO·3B₂O₃·3H₂O; 170 °C for a week for other phases; 180 °C for 2 days. Higher temperatures can increase crystallinity but also risk decomposition. | nih.govmdpi.comacs.org |

| Pressure | Maintains solvent in a liquid or supercritical state, increasing reactant solubility. | Often coupled with high temperature to facilitate reactions and crystal growth. Used in high-pressure/high-temperature synthesis of lanthanoid zinc borates. | vulcanchem.comresearchgate.netacs.org |

| Reaction Duration | Affects reaction completion and crystal growth. | Can range from hours to several days or weeks depending on the desired product. A 16-hour reaction at 165 °C was reported for one zinc borate phase. | semanticscholar.orgnih.gov |

Green Chemistry Aspects of Hydrothermal Methods

Hydrothermal synthesis is a prevalent method for producing zinc borates. acs.org From a green chemistry perspective, this method offers advantages but also presents challenges. A key benefit is the use of water as a solvent, which is non-toxic and environmentally benign. However, traditional hydrothermal methods often require an excess of reactants and large volumes of water, leading to significant effluent that requires treatment. acs.org Additionally, these processes can be energy-intensive due to the need for elevated temperatures and prolonged reaction and drying times. acs.orgmdpi.com

Recent research has focused on making hydrothermal processes more sustainable. One approach involves the use of ultrasonic irradiation to lower reaction temperatures and shorten reaction times, thereby reducing energy consumption. semanticscholar.org For instance, pure zinc borate (specifically Zn3B6O12·3.5H2O) has been successfully synthesized at temperatures as low as 80°C in 55 minutes with ultrasonic assistance, a significant improvement over conventional hydrothermal methods that may require temperatures of 95°C for 2 hours or more. semanticscholar.org

Another green aspect being explored is the reduction of waste. Mechanochemical methods, sometimes combined with a subsequent water-assisted reaction (WAR), are being developed as a greener alternative to purely hydrothermal routes. acs.org This approach is energy-efficient and avoids the generation of noxious effluents and unwanted byproducts. acs.orgunisa.edu.au

Solid-State Synthesis Methods

Solid-state synthesis offers an alternative route to producing zinc borates, particularly anhydrous forms, by directly reacting solid precursors at elevated temperatures.

High-Temperature Solid-State Reactions for Crystalline this compound

High-temperature solid-state reactions are a common method for synthesizing various crystalline forms of zinc borate. scholarly.org This technique typically involves the intimate mixing of zinc- and boron-containing precursors, such as zinc oxide (ZnO) and boric acid (H₃BO₃) or boron oxide (B₂O₃), followed by heating at high temperatures. scholarly.orgresearchgate.net The reaction temperature is a critical parameter that dictates the final crystalline phase of the zinc borate. For example, studies have shown the formation of different zinc borate compounds, such as ZnB₄O₇, Zn₃(BO₃)₂, and ZnB₂O₄, at temperatures of 600°C and 700°C. scholarly.org

The synthesis of specific phases like α-LiZnBO₃ has been achieved by heating a stoichiometric mixture of LiOH·H₂O, ZnO, and H₃BO₃ at 1000°C for 10 hours. scirp.org Similarly, high-pressure/high-temperature synthesis has been employed to create novel lanthanoid zinc borates, such as Ln₂Zn(B₂O₅)₂ (where Ln can be Eu, Tb, Yb, Lu), at pressures of 10 GPa and temperatures up to 1250°C. acs.org These methods can yield highly crystalline products. scirp.orgacs.org For instance, a study on the solid-state synthesis of dehydrated zinc borates from ZnO and H₃BO₃ at 800°C and 900°C resulted in the formation of major phases of ZnB₄O₇ and Zn₄O(B₆O₁₂). researchgate.net

Mechanochemical Synthesis Approaches for Solid-State Reactions

Mechanochemical synthesis is an emerging solid-state method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions. unisa.edu.auacs.org This approach has been successfully applied to synthesize zinc borate from reactants like zinc oxide (ZnO) and boron oxide (B₂O₃). unisa.edu.auacs.org The process involves milling the reactants together, sometimes with a small amount of water in a technique known as liquid-assisted grinding. unisa.edu.auacs.org

A key advantage of mechanochemical synthesis is its potential for being a more sustainable and energy-efficient manufacturing process, as it can often be performed at room temperature and does not generate harmful effluents. unisa.edu.auacs.org In one study, low-solubility zinc borate (2ZnO·3B₂O₃·7H₂O) with an octahedral crystal morphology was synthesized through ball milling combined with a water-assisted reaction (WAR). unisa.edu.auacs.org The process involved two main steps: first, ball milling accumulates defects in the reactants, and second, the WAR step enhances the diffusion of soluble reactants, promoting the crystallization of the final product. acs.org

Research has shown that varying the milling time and the subsequent WAR duration can influence the properties of the synthesized zinc borate. unisa.edu.auacs.org For example, products created with an 8-hour milling time followed by a 72-hour WAR exhibited a slow-release pattern for boron. unisa.edu.auacs.org This method has been shown to be effective for producing zinc borate for specialized applications, such as slow-release fertilizers. unisa.edu.auacs.orgresearchgate.net

Sol-Gel Derived Synthesis Strategies

The sol-gel method provides a versatile route for synthesizing zinc borate materials, offering control over the product's purity and properties at lower temperatures compared to solid-state reactions. This technique involves the transition of a solution system (sol) into a solid-like gel phase.

A common approach involves using precursors like zinc nitrate (Zn(NO₃)₂) and boric acid (H₃BO₃). researchgate.net These are dissolved in a suitable solvent, often with a chelating agent like citric acid and a polyhydroxy alcohol such as ethylene (B1197577) glycol, to form a stable sol. researchgate.net The subsequent heating of this sol leads to a polymerization reaction, forming a gel. Further heat treatment (calcination) of the gel removes organic components and results in the formation of the crystalline zinc borate. researchgate.net For example, Zn₄B₆O₁₃ crystals have been successfully synthesized using this method with calcination at 850°C for 3 hours. researchgate.net

The sol-gel process can also be combined with other techniques to produce specific morphologies. For instance, coupling sol-gel processing with electrospinning has been used to create nanofibers of a 2ZnO·3B₂O₃·5H₂O composite. scientific.net In this method, a sol containing polyvinyl alcohol (PVA), zinc nitrate, and boric acid is electrospun to form precursor fibers, which are then calcined at high temperatures to yield the final ceramic nanofibers. scientific.net

While effective, a drawback of some sol-gel routes for borate glasses can be the use of expensive reagents like methoxy (B1213986) precursors. mdpi.com To address this, modified sol-gel methods have been developed. One such modification involves using polyvinyl alcohol (PVA) to stabilize boric acid in the reaction, enabling the preparation of nano-sized, porous glass particles in a more cost-effective manner. mdpi.com

Novel and Emerging Synthesis Techniques

The development of advanced materials necessitates innovative synthesis strategies. For this compound, research is actively exploring new methods to produce nanostructured forms with tailored properties.

Synthesis of Nanostructured this compound Materials

The synthesis of nanostructured zinc borate has garnered significant interest due to the enhanced properties that materials exhibit at the nanoscale. Various methods have been developed to produce zinc borate with controlled size and morphology, including nanoparticles, nanoplatelets, and nanorods.

One common approach is precipitation reaction in an aqueous solution. vnu.edu.vn For instance, zinc borate nanoparticles (2ZnO·3B₂O₃·3H₂O) with a nanoplatelet morphology have been successfully prepared through a precipitation reaction using borax and zinc sulfate as precursors, with oleic acid acting as a surfactant to control particle growth and induce hydrophobicity. vnu.edu.vn The resulting nanoplatelets had diameters of 1.0–1.5 µm and a thickness of about 90 nm. vnu.edu.vn Another study synthesized different forms of nano zinc borate by reacting zinc nitrate hexahydrate, sodium tetraborate (B1243019) decahydrate, and boric acid under varying conditions. vnu.edu.vn

Hydrothermal methods are also widely used for preparing nanostructured zinc borates. By carefully controlling reaction parameters such as temperature and pH, different structures and morphologies can be achieved. rsc.org For example, a hydrothermal method was used to produce isometrically shaped zinc borate particles in the nanometer range (average size of 43 nm) at temperatures above 250°C. mdpi.com This process involved the thermal treatment of a zinc salt solution to form finely dispersed ZnO, which was then hydrothermally treated in a hot aqueous solution of H₃BO₃. mdpi.com

A rheological phase reaction method, which is facile and pollution-free, has also been reported for the preparation of 2ZnO·3B₂O₃·3H₂O. scholarly.org Furthermore, a method for preparing nano-zinc borate involves mixing borax, zinc sulfate, and zinc oxide, adding a small amount of water to form a rheological paste, and then heating it in the presence of a surfactant. google.com

The table below summarizes findings from various studies on the synthesis of nanostructured zinc borate.

| Synthesis Method | Precursors | Resulting Compound/Morphology | Key Findings |

| Precipitation | Zinc sulfate, Borax, Oleic acid | 2ZnO·3B₂O₃·3H₂O / Nanoplatelets | Produced hydrophobic nanoplatelets with diameters of 1.0-1.5 µm and thickness of ~90 nm. vnu.edu.vn |

| Hydrothermal | Finely dispersed ZnO, H₃BO₃ solution | Zinc Borate / Nanoparticles | Formed spherical agglomerates (1-30 µm) composed of nanosized particles (~43 nm). mdpi.com |

| Rheological Phase | Zinc oxide, Boric acid | 2ZnO·3B₂O₃·3H₂O | A simple, pollution-free method with a high yield. scholarly.org |

| Precipitation/Rheology | Borax, Zinc sulfate, Zinc oxide, Surfactant | Nano zinc borate | A method to produce nano-sized particles by creating a rheological paste followed by heating. google.com |

| Sol-gel/Electrospinning | PVA, Zinc nitrate, Boric acid | 2ZnO·3B₂O₃·5H₂O / Nanofibers | Successfully produced composite nanofibers with diameters of 110 nm. scientific.net |

Seed-Assisted Growth Methodologies for Enhanced Crystallinity

The synthesis of zinc borate with specific crystalline structures and properties is crucial for its industrial applications. Seed-assisted growth is a widely employed methodology to control the crystallization process, leading to products with enhanced crystallinity, phase purity, and desired morphology. This technique involves introducing small "seed" crystals of the desired zinc borate phase into the reaction mixture. These seeds act as nucleation sites, promoting the growth of crystals with a specific structure and preventing the formation of amorphous or undesired crystalline phases.

The reaction of zinc oxide (ZnO) and boric acid (H₃BO₃) in an aqueous solution is a common route for producing various hydrated forms of zinc borate. However, controlling the outcome of this reaction can be challenging. The use of seed crystals provides a kinetic advantage for the formation of the intended phase.

A notable example is the production of zinc borate 2ZnO·3B₂O₃·3H₂O (also written as Zn[B₃O₄(OH)₃]). Industrial manufacturing prefers a method involving the reaction of zinc oxide with a stoichiometric excess of boric acid in water. By introducing seed crystals of the product, the reaction can proceed at temperatures as low as 75 °C to form the desired crystalline phase. fishersci.fi Without seeding, achieving the same phase might require more stringent conditions, such as higher temperatures, which are less practical for large-scale production. fishersci.fi

Similarly, the synthesis of 4ZnO·B₂O₃·H₂O, a zinc borate variant valued for its high dehydration temperature, is produced by reacting zinc oxide with boric acid in water near its boiling point. The presence of product seed is a key parameter in this process to ensure the formation of the correct crystalline structure. fishersci.fiulakbim.gov.tr The amount of seed crystal is a critical parameter; for instance, in a hydrothermal synthesis of 4ZnO·B₂O₃·H₂O, a seed amount of 3.9% by weight was used while keeping other parameters constant to achieve a high conversion rate. ulakbim.gov.tr Studies have shown that the reaction kinetics are significantly influenced by the presence of seed crystals, and the resulting data can be fitted to logistic models to understand the growth process better. wikipedia.org

The table below summarizes the conditions for seed-assisted synthesis of different zinc borate compounds.

| Target Compound | Reactants | Seeding Condition | Reaction Temperature | Reference |

| 2ZnO·3B₂O₃·3H₂O | Zinc Oxide, Boric Acid | Product seed | As low as 75 °C | fishersci.fi |

| 4ZnO·B₂O₃·H₂O | Zinc Oxide, Boric Acid | Product seed | Near boiling point | fishersci.fi |

| 4ZnO·B₂O₃·H₂O | Zinc Oxide, Boric Acid | 3.9% (wt) seed | 120 °C | ulakbim.gov.tr |

Preparation of Hybrid and Functionalized Zinc Borates (e.g., Amino-Zinc Borates)

The functionalization of zinc borates by incorporating organic molecules leads to the formation of organic-inorganic hybrid materials. These hybrids can exhibit novel structural features and enhanced properties, opening up new application possibilities. Amino-zinc borates are a prominent class of such materials, where amine molecules are integrated into the zinc borate structure, acting as ligands or templates.

The synthesis of these hybrid materials often employs solvothermal or hydrothermal methods. These techniques involve carrying out the reaction in a closed vessel under elevated temperature and pressure, which facilitates the crystallization of complex structures.

A low-cost and scalable synthesis for novel amino-zinc borates has been developed by reacting zinc oxide or zinc sulfate with boric acid in an aqueous ammonia (B1221849) solution at room temperature. fishersci.nofishersci.no This method has produced three new compounds:

[Zn(NH₃)₃B₄O₅(OH)₄]·H₂O (ZB1)

Zn₃(H₂B₃O₇)₂·2NH₃·4H₂O (ZB2)

[Zn(NH₃)₄][B₄O₅(OH)₄]·4H₂O (ZB3)

The crystal structures of ZB1 and ZB3 were determined to be a neutral Zn-polyborate complex hydrate (B1144303) and a tetrahydrate salt, respectively. fishersci.nofishersci.no Interestingly, the scale of the synthesis was found to affect the product composition; a larger synthesis volume favored the formation of ZB1 as the main phase. fishersci.no

Hydrothermal synthesis using diamines as linkers has also been successful. A new organic-inorganic hybrid zinc borate, [Zn(dap)₂][B₄O₆(OH)₂] (where dap = 1,3-diaminopropane), was synthesized and found to have a novel two-dimensional layered structure constructed from [B₄O₆(OH)₂]²⁻ clusters, ZnO₂N₂ tetrahedra, and organic dap molecules. wikipedia.org Another hybrid, [Zn(dab)₀.₅(dab')₀.₅(B₄O₆(OH)₂)]·H₂O, was synthesized hydrothermally using 1,4-diaminobutane (B46682) (dab) as a linker, resulting in a three-dimensional framework. thegoodscentscompany.com

Functionalization is not limited to incorporating amines. A composite flame retardant was created by synthesizing a hierarchical nanostructure of zinc borate [Zn₆O(OH)(BO₃)₃] on the surface of brucite [Mg(OH)₂]. atamanchemicals.com This core-shell structure demonstrates another approach to functionalizing zinc borate for enhanced performance in specific applications like flame retardancy. atamanchemicals.com

The table below details examples of synthesized hybrid and functionalized zinc borates.

| Compound | Synthesis Method | Organic Component | Key Structural Feature | Reference |

| [Zn(NH₃)₃B₄O₅(OH)₄]·H₂O (ZB1) | Aqueous solution | Ammonia | Neutral Zn-polyborate complex | fishersci.nofishersci.no |

| Zn₃(H₂B₃O₇)₂·2NH₃·4H₂O (ZB2) | Aqueous solution | Ammonia | Complex triborate | fishersci.nofishersci.no |

| [Zn(NH₃)₄][B₄O₅(OH)₄]·4H₂O (ZB3) | Aqueous solution | Ammonia | Tetrahydrate salt | fishersci.nofishersci.no |

| [Zn(dap)₂][B₄O₆(OH)₂] | Hydrothermal | 1,3-diaminopropane (dap) | 2D inorganic-organic hybrid layer | wikipedia.org |

| [Zn(dab)₀.₅(dab')₀.₅(B₄O₆(OH)₂)]·H₂O | Hydrothermal | 1,4-diaminobutane (dab) | 3D framework | thegoodscentscompany.com |

| [Zn₆O(OH)(BO₃)₃] on Brucite | Nanoengineering route | None (core-shell composite) | Hierarchical nanostructure shell | atamanchemicals.com |

Structural Elucidation and Advanced Characterization of Trizinc;diborate

Crystallographic Analysis

Crystallographic techniques are fundamental to elucidating the three-dimensional structure of crystalline materials like trizinc diborate. By analyzing the diffraction patterns produced when X-rays interact with the crystal lattice, detailed information about the atomic arrangement can be obtained.

X-ray Diffraction (XRD) is a primary and indispensable tool for confirming the phase identity and assessing the crystalline purity of synthesized trizinc diborate. researchgate.netanton-paar.comncl.ac.uk This technique works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. anton-paar.com The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

For trizinc diborate, XRD analysis is crucial for distinguishing between its different polymorphic forms, such as the low-temperature α-form and the high-temperature β-form. researchgate.net Each polymorph possesses a distinct crystal structure and, consequently, a unique XRD pattern. For instance, α-Zn₃B₂O₆ and β-Zn₃B₂O₆ have been identified as distinct crystalline phases through XRD. researchgate.net The technique is also used to identify crystalline phases in composite materials or glass-ceramics where trizinc diborate is a component. researchgate.netmetu.edu.tr By comparing the experimental diffraction pattern to standard patterns from databases like the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD), researchers can confirm the presence of Zn₃B₂O₆ and identify any impurities or additional crystalline phases. ncl.ac.ukmyscope.training

The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. Well-defined, sharp peaks are indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous or poorly crystalline phases. nih.gov

For an unambiguous determination of the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. carleton.eduuwaterloo.ca This technique requires a small, high-quality single crystal of the material. uhu-ciqso.es SC-XRD provides precise information on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. carleton.eduuhu-ciqso.es

Through SC-XRD, the detailed crystal structures of the α- and β-polymorphs of Zn₃B₂O₆ have been resolved. researchgate.net This analysis revealed that α-Zn₃B₂O₆ crystallizes in the triclinic space group P1, while β-Zn₃B₂O₆ crystallizes in the monoclinic space group C2/c. researchgate.net Such detailed structural solutions are critical for understanding the fundamental properties of the material. The data generated from SC-XRD allows for the refinement of the crystal structure, leading to a precise model of the atomic positions. carleton.edunih.gov

Table 1: Crystallographic Data for Trizinc Diborate (Zn₃B₂O₆) Polymorphs researchgate.net

| Property | α-Zn₃B₂O₆ | β-Zn₃B₂O₆ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | C2/c |

| a (Å) | 6.302(2) | 23.840(1) |

| b (Å) | 8.248(1) | 5.049(1) |

| c (Å) | 10.020(1) | 8.388(1) |

| α (°) | 89.85(1) | 90 |

| β (°) | 89.79(1) | 102.905(9) |

| γ (°) | 73.25(1) | 90 |

| Formula Units (Z) | 4 | 8 |

This table presents the unit cell parameters for the α and β forms of trizinc diborate as determined by single-crystal X-ray diffraction.

Powder X-ray diffraction (PXRD) is particularly useful for analyzing polycrystalline materials, including microcrystalline and nanocrystalline samples of trizinc diborate. anton-paar.comresearchgate.net In this method, a powdered sample containing a vast number of randomly oriented crystallites is used. anton-paar.com The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

PXRD is instrumental in studying the structure of materials where growing single crystals is not feasible. It is used to characterize the crystalline phases present in powders, which is relevant for many industrial applications of zinc borates. researchgate.net The technique can also be used to monitor the progress of solid-state reactions during the synthesis of Zn₃B₂O₆. researchgate.net For nanocrystalline materials, the width of the diffraction peaks can be used to estimate the average crystallite size, a phenomenon known as peak broadening. researchgate.netgnm.cldurham.ac.uk Analysis of PXRD patterns from nanocrystalline Zn₃B₂O₆ can thus provide insights into its particle size and strain. durham.ac.ukresearchgate.net

The structural data obtained from crystallographic analysis allows for a detailed examination of the borate (B1201080) network topology and the coordination environment of the zinc ions. Zinc borates exhibit a rich variety of structures based on the linking of borate groups, which can consist of BO₃ triangles and BO₄ tetrahedra. rsc.orguibk.ac.at

The structural chemistry of metal borates can be complex, with numerous possible compositions and crystalline forms, some of which are hydrated. mdpi.comwikipedia.org This complexity can sometimes lead to conflicting or incomplete structural data in the literature. Reconciling these discrepancies requires a careful and multi-faceted approach.

A critical step is the meticulous re-examination of experimental data using modern, high-resolution analytical techniques. This may involve synthesizing pure-phase samples and collecting high-quality single-crystal or powder diffraction data. researchgate.net Advanced structural analysis software can then be used for structure solution and refinement. researchgate.net

Spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary information about the local coordination of boron (e.g., distinguishing between BO₃ and BO₄ units) and can help validate or challenge proposed crystal structures. rsc.orgdergipark.org.tr Comparing the properties and thermal behavior of synthesized materials with those reported in the literature can also help to clarify inconsistencies. mdpi.com Ultimately, a combination of rigorous synthesis, precise characterization, and careful comparison with established structural databases is essential to resolve conflicting data and establish an accurate structural model for a given borate network. researchgate.net

Electron Microscopy Techniques

While X-ray diffraction provides unparalleled information about the average crystal structure, electron microscopy techniques offer direct visualization of the material's morphology and microstructure at the micro- and nanoscale. For trizinc diborate, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly valuable.

TEM allows for even higher magnification, enabling the visualization of individual nanocrystals and the internal structure of materials. researchgate.net For nanocrystalline trizinc diborate, TEM can be used to directly observe the size and shape of the nanoparticles and to identify different crystalline phases within a sample, often in conjunction with electron diffraction techniques. researchgate.netresearchgate.net When studying glass-ceramics containing trizinc diborate, TEM analysis can confirm the crystallization of nanosized phases within the glass matrix. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Dimensions

Scanning Electron Microscopy (SEM) is a powerful technique for analyzing the surface topography and morphology of materials at the micron and nanoscale. mdpi.com It utilizes a focused beam of high-energy electrons to scan the sample's surface, generating signals that provide information about its three-dimensional shape and texture. tescan-analytics.com

In the analysis of zinc borate, SEM reveals critical details about its particle morphology and size distribution. Research has shown that the morphology of zinc borate particles can vary significantly depending on the synthesis conditions. For example, different hydrothermal conditions can produce particles with semi-spherical shapes, which can transform into small rods or semi-platelets. researchgate.net Studies have also observed the formation of sphere-like zinc nanoparticles. researchgate.net The ability of SEM to visualize these distinct morphologies is crucial for quality control and for tailoring the material's properties for specific applications. tescan-analytics.commeasurlabs.com Particle size, another key parameter, is also determined from SEM images, with analyses capable of detecting particles down to the nanoscale. nanoscience.com

Table 1: SEM Findings on Trizinc;Diborate Morphology

| Observed Morphology | Description | Reference Condition |

|---|---|---|

| Semi-spherical | Rounded, globular particles. | Observed at hydrothermal conditions of 120°C for 24 hours. researchgate.net |

| Small Rods | Elongated, rod-like structures. | Observed at hydrothermal conditions of 130°C. researchgate.net |

| Semi-platelets | Flattened, plate-like particles. | Observed after 120 hours of hydrothermal treatment. researchgate.net |

Transmission Electron Microscopy (TEM) for Internal Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. wordpress.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the material to form an image. rina.org This technique is essential for examining the internal nanostructure, crystallinity, and defects within this compound particles. researchgate.net

TEM analysis can reveal the arrangement of atoms within the crystal, a technique known as lattice imaging. xray.cz High-resolution TEM enables the direct observation of atomic planes and their spacing, providing insight into the crystallographic structure of the nanoparticles. rina.org This is particularly valuable for confirming the crystalline nature of synthesized zinc borate and identifying any potential defects or dislocations in the crystal lattice. rina.orgarxiv.org The information gathered from TEM complements data from other techniques, offering a more complete picture of the material's structure from the atomic level upwards. wordpress.com

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition and Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often integrated with SEM or TEM, used for the elemental analysis of a sample. nanoscience.comthermofisher.com When the electron beam strikes the sample, it causes the emission of characteristic X-rays from the atoms present. carleton.edu Each element emits X-rays at unique energy levels, allowing for the identification and quantification of the elemental composition. thermofisher.com

For this compound, EDX analysis is used to confirm the presence of zinc, boron, and oxygen. It provides both qualitative and quantitative data on the elemental makeup of the material. thermofisher.com One study utilizing EDX analysis on nano zinc borate determined the empirical formula to be approximately 3ZnO·2B₂O₃·4H₂O. researchgate.net Beyond simple composition, EDX can perform elemental mapping, which visualizes the spatial distribution of elements across the sample's surface. nanoscience.comjeol.com This is achieved by scanning the electron beam over an area and collecting spectra pixel by pixel, generating a map that shows where each element is concentrated. jeol.comresearchgate.net This capability is crucial for assessing the homogeneity of the compound and identifying any impurities or phase separations. measurlabs.comnanoscience.com

Table 2: Elemental Composition of Zinc Borate via EDX

| Element Detected | Symbol | Significance |

|---|---|---|

| Zinc | Zn | Confirms the presence of the primary metal component. researchgate.net |

| Boron | B | Confirms the presence of the borate component. researchgate.net |

| Oxygen | O | Confirms the presence of oxide/borate structures. researchgate.net |

Vibrational and Spectroscopic Analysis

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecules in a sample, providing detailed information about chemical bonds, functional groups, and atomic environments.

Infrared (IR) Spectroscopy for Identification of Chemical Bonds and Functional Groups

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. fiveable.me Different types of bonds (e.g., B-O, O-H) vibrate at specific frequencies, so the resulting IR spectrum serves as a unique "fingerprint" of the compound, allowing for the identification of its functional groups. slideshare.netbia-analytical.com The absorptions are typically reported in wavenumbers (cm⁻¹). vscht.cz

In the analysis of this compound, IR spectroscopy is used to identify the characteristic vibrations of its constituent bonds. The spectrum would be expected to show strong absorption bands corresponding to the stretching and bending vibrations of borate groups. Specifically, characteristic absorption bands for B-O stretching in various borate structures are well-documented. The presence of water of hydration, as suggested by some empirical formulas, would be indicated by a broad absorption band in the O-H stretching region, typically around 3200-3400 cm⁻¹. uwaterloo.canih.gov

Table 3: Expected IR Absorption Regions for this compound

| Wavenumber Range (cm⁻¹) | Bond/Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 - 3200 | O-H (from H₂O) | Stretching |

| ~1400 - 1300 | B-O | Asymmetric Stretching |

| ~1000 - 900 | B-O | Symmetric Stretching |

| Below 700 | Zn-O / O-B-O | Bending |

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR spectroscopy. reddit.comwikipedia.org It relies on the inelastic scattering of monochromatic light (usually from a laser) as it interacts with the molecule's vibrations. anton-paar.com For a vibration to be "Raman active," it must cause a change in the molecule's polarizability. libretexts.org This difference in selection rules means that some vibrations may be visible in Raman but not IR, and vice versa, providing a more complete structural picture. edinst.com

For this compound, a Raman spectrum would provide a structural fingerprint by revealing the energies of its various molecular vibrations. anton-paar.com It is particularly useful for studying the symmetric stretching vibrations of the borate network, which may be weak in the IR spectrum. The technique can distinguish between different polymorphic forms of zinc borate by detecting subtle shifts in the vibrational frequencies that correspond to different crystal structures. Because water is a weak Raman scatterer, this technique can be especially effective for analyzing hydrated forms of the compound without overwhelming interference from O-H signals. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the local chemical environment of specific atomic nuclei. researchgate.netibchem.com It is based on the principle that atomic nuclei with a non-zero spin will align in a strong magnetic field and absorb electromagnetic radiation at a characteristic frequency. libretexts.org This frequency, known as the chemical shift, is highly sensitive to the surrounding electronic structure, revealing details about bonding and connectivity. researchgate.netlibretexts.org

In the context of this compound, NMR spectroscopy, particularly ¹¹B NMR, would be an invaluable tool. The boron-11 (B1246496) nucleus is NMR active and its chemical shift is sensitive to its coordination number (e.g., whether it is bonded to three or four oxygen atoms) and the geometry of the borate group. unige.ch While direct NMR studies on "this compound" are not widely published, analysis of related compounds shows that distinct signals appear for different boron environments. unige.chrsc.org Therefore, ¹¹B solid-state NMR could be used to characterize the local atomic environments of the boron atoms within the this compound structure, providing data that is difficult to obtain by other methods. osti.gov

Near-Infrared (NIR) Spectroscopy in this compound Research

Near-Infrared (NIR) spectroscopy is a valuable analytical technique for investigating the structural and compositional properties of materials like this compound, particularly in the form of borate glasses. This method provides insights into the vibrational modes of molecules, offering information on their functional groups and bonding environments.

In studies of zinc borate glasses, NIR spectroscopy has been employed to explore their optical properties. For instance, research on Er3+/Yb3+ co-doped heavy metal borate glasses demonstrated broad NIR emission between 1440–1680 nm, with a distinct peak at 1529 nm. mdpi.com This emission, which covers the C and L telecommunication bands, is attributed to the electronic transition from the ⁴I₁₃/₂ level to the ⁴I₁₅/₂ level of the Er³⁺ ion. mdpi.com The addition of a co-dopant like Yb³⁺ can enhance the NIR absorption efficiency, as evidenced by a broad absorption band from 880 to 1070 nm. mdpi.com

Investigations into Er³⁺-doped zinc-bismuth-borate glasses have also utilized NIR spectroscopy to assess their potential for broadband amplifiers. These studies have reported broad NIR emission with a full width at half maximum reaching up to 106 nm. researchgate.net The analysis of NIR fluorescence spectra, in conjunction with Judd-Ofelt theory, allows for the calculation of important radiative properties, such as stimulated emission cross-sections, which are crucial for evaluating the performance of these materials in photonic applications. iaea.org

Elemental and Compositional Characterization

The precise determination of the elemental and compositional makeup of this compound and related zinc borate compounds is fundamental to understanding their properties and ensuring their effective application. Various analytical methods are employed for this purpose, providing quantitative data on the constituent elements.

Several techniques are utilized for the quantitative elemental analysis of zinc borates. A common approach involves dissolving the compound, often in an acidic medium, followed by analysis using methods such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). mdpi.com This technique is capable of accurately measuring the concentrations of both zinc and boron in solution. For example, in the study of zinc borate hydrolysis, ICP-OES was used to determine the boron and zinc concentrations in the resulting filtrates. mdpi.com

Another established method for the analysis of zinc borates is complexometric titration. iaea.org This technique can be used to determine the zinc content in the presence of borates. The accuracy of this method is generally not affected by the presence of borate ions. iaea.org For the determination of B₂O₃ in the presence of zinc ions, methods have been developed that involve either binding the zinc with a cationite resin or using a complexing agent like EDTA to mask the zinc. iaea.org

In the context of wood preservation, where zinc borate is used as a treatment, elemental analysis is crucial to assess the retention and distribution of the active components. Inductively Coupled Plasma (ICP) is a standard method for determining the zinc and boron content in treated wood samples. usda.gov For the analysis of other elements that may be part of the formulation, such as nitrogen in amine-borate systems, combustion analysis using an elemental analyzer can be employed. usda.gov

The typical composition of commercial zinc borate can vary, but it is often cited as approximately 45% zinc oxide (ZnO) and 34% boric anhydride (B1165640) (B₂O₃), with the remainder being water of hydration. nih.govvulcanchem.com More specific formulations can also be found, such as those with 45-52% ZnO and 29-35% B₂O₃. nih.gov These compositional ranges are confirmed through rigorous quantitative analysis.

A summary of quantitative elemental analysis methods used for zinc borate is presented in the table below.

| Analytical Method | Analyte(s) | Sample Matrix | Key Findings | Reference(s) |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Zinc, Boron | Aqueous solutions from dissolved zinc borate | Used to measure elemental concentrations during hydrolysis studies. | mdpi.com |

| Complexometric Titration | Zinc | Zinc borate samples | Borate ions do not interfere with the accuracy of zinc determination. | iaea.org |

| Alcalimetry with Cation Exchange or Masking | B₂O₃ | Zinc borate samples | Zinc interference is managed by binding or masking with EDTA. | iaea.org |

| Inductively Coupled Plasma (ICP) | Zinc, Boron | Wood treated with zinc borate formulations | Determines the retention of zinc and boron in the wood. | usda.gov |

| Combustion Analysis | Nitrogen | Wood treated with amine-borate-zinc formulations | Quantifies nitrogen content from amine co-formulants. | usda.gov |

Theoretical and Computational Investigations of Trizinc;diborate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. google.com It is a cornerstone of computational materials science, enabling the calculation of a wide range of properties from first principles.

Analysis of the partial density of states (PDOS) in related zinc borate (B1201080) compounds provides insight into their electronic makeup. For instance, in studies of Zn2BO3(OH), DFT calculations have shown that the top of the valence bands are primarily composed of O 2p orbitals and Zn 3d orbitals, while the bottom of the conduction bands are dominated by Zn 3d and 4s orbitals. d-nb.info This orbital overlap and the calculated charge transfer between atoms indicate a mix of ionic and covalent character in the Zn-O and B-O bonds.

Similarly, DFT studies on other zinc borates like Zn4B6O13 and Zn2B10O17 have been used to calculate their band structures, identifying them as indirect and wide-band-gap materials, respectively. researchgate.netresearchgate.net These calculations are vital for understanding the material's optical and electronic properties.

Table 1: Calculated Band Gaps for Various Zinc Borate Compounds from DFT Studies

| Compound | DFT Method | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| Zn4B6O13 | GGA-PBE | 3.289 | researchgate.net |

| Zn2B10O17 | HSEsol | 8.4 | researchgate.net |

Computational methods can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. mdpi.comdntb.gov.ua By calculating the response of the system to an electric field, theoretical IR and Raman spectra can be generated. researchgate.net These spectra are invaluable for interpreting experimental results, as they allow for the assignment of specific spectral bands to the vibrational modes of different structural units within the crystal lattice. dntb.gov.ua

In the study of zinc borate glasses, Raman spectroscopy combined with modeling has been used to quantitatively describe the short-range order, identifying various borate species. rsc.org For example, specific bands in the Raman spectra of zinc borate systems can be assigned to the vibrations of distinct structural groups.

Table 2: Common Raman Bands and Assigned Vibrational Modes in Zinc Borate Systems

| Frequency Range (cm⁻¹) | Assigned Structural Unit / Vibrational Mode | Reference |

|---|---|---|

| ~770 | Ring breathing of six-membered borate rings with one BO₄ tetrahedron | mdpi.com |

| ~870-877 | Symmetric stretching of pyroborate [B₂O₅]⁴⁻ dimers | mdpi.commdpi.com |

| ~1240 | Symmetric stretch of boron-non-bridging oxygen bonds in pyroborate dimers | mdpi.com |

| ~1380-1400 | B-O⁻ stretching in metaborate (B1245444) [BØ₂O]⁻ triangular units | mdpi.com |

Similarly, Fourier-transform infrared (FTIR) spectroscopy, supported by calculations, helps identify the coordination of boron atoms (e.g., trigonal BO₃ versus tetrahedral BO₄ units) and the nature of Zn-O vibrations within the structure. researchgate.net

A fundamental step in any computational study is geometry optimization. science.govmdpi.com This process involves calculating the forces acting on each atom in a given structural model and iteratively adjusting their positions to find a configuration that minimizes the total energy of the system. researchgate.net The result is the most stable, or equilibrium, structure of the material.

This process yields precise theoretical values for lattice parameters (a, b, c, α, β, γ) and the exact positions of atoms within the unit cell. For example, DFT calculations for Zn2BO3(OH) determined its monoclinic crystal structure, while studies on Zn2B10O17 confirmed its orthorhombic structure synthesized under high pressure. d-nb.inforesearchgate.net These optimized geometries are essential prerequisites for the accurate calculation of electronic and spectroscopic properties. mdpi.com Energetic calculations also determine the relative stability of different potential crystal structures (polymorphs) or the energy of formation of the compound.

Molecular Dynamics (MD) Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. iau.edu.sa By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's structural dynamics, thermal stability, and transport properties. google.com

For a crystalline material like trizinc diborate, MD simulations can be used to study:

Thermal Stability: By running simulations at different temperatures, one can observe how the crystal lattice behaves. For instance, MD simulations of the related compound KZnB3O6 showed it to be stable from 100 to 1000 K. Such simulations can predict melting points or phase transitions.

Vibrational Dynamics: MD simulations can reveal the nature of atomic vibrations within the lattice, complementing the information obtained from static spectroscopic calculations.

Ion Diffusion: In materials used as electrolytes or in batteries, such as lithium zinc borates, MD is used to elucidate the mechanisms of ion transport through the solid lattice.

MD simulations were used to investigate the morphologies of polyimide nanocomposites containing zinc borate nanoparticles, demonstrating the method's utility in understanding the structure of complex materials.

Computational Modeling of Trizinc;Diborate Interactions and Behavior

Computational modeling extends beyond the investigation of the pure, bulk material to explore its interactions with its environment or with other materials. These models can simulate complex scenarios, such as the interface between trizinc diborate and a polymer matrix in a composite material, or the interaction of its surface with gas or liquid molecules. By defining the forces between the different components, these simulations can predict interfacial energies, adhesion strength, and the structural arrangement at the interface, which are critical for applications in composites and coatings.

A key goal of computational materials science is to establish clear relationships between a material's structure and its macroscopic properties, often termed quantitative structure-property relationships (QSPR). By combining experimental data with computational results, it is possible to build predictive models.

A powerful example of this approach is seen in the study of zinc borate glasses. Researchers developed a model based on spectroscopic (NMR, Raman, IR) data that quantitatively describes the fractions of different short-range order borate units as a function of the zinc oxide content. rsc.org This model was then able to successfully predict macroscopic properties like density and the fraction of four-coordinated boron atoms (N₄) with high accuracy. rsc.org Such predictive models are invaluable for materials design, as they allow for the in silico screening of new compositions to find candidates with desired properties, significantly accelerating the research and development process.

Simulation of Reaction Pathways and Formation Mechanisms

While specific computational studies simulating the reaction pathways and formation mechanisms of trizinc diborate are not extensively detailed in public literature, the field of computational chemistry offers powerful tools to investigate these processes theoretically. Methodologies such as ab initio molecular dynamics (MD) simulations and Density Functional Theory (DFT) are capable of mapping out the complex reaction coordinates and energetics involved in the formation of such compounds from precursors like zinc oxide and boric acid.

The formation of zinc borates typically occurs in aqueous solutions or through solid-state reactions at elevated temperatures, involving multiple steps of dehydration, condensation, and structural rearrangement. mdpi.com Simulating these pathways requires computational approaches that can handle changes in chemical bonding and the influence of the surrounding environment, such as a solvent or a crystal lattice.

Theoretical investigations could elucidate the step-by-step mechanism, for example, starting from the dissolution of zinc oxide and boric acid, followed by the formation of various borate and zincate ions in solution, and their subsequent condensation to form the trizinc diborate structure. These simulations can identify key intermediates, transition states, and the associated energy barriers for each elementary reaction step. By calculating the potential energy surface, researchers can predict the most favorable reaction pathways and understand the kinetic and thermodynamic factors that govern the synthesis of specific zinc borate phases. Such computational insights are invaluable for optimizing reaction conditions, including temperature, pH, and precursor concentrations, to achieve a high yield and purity of the desired trizinc diborate product. mdpi.com

Advanced Computational Methodologies in Zinc Borate Research

Advanced computational methodologies are increasingly being employed to understand the structure-property relationships in zinc borate materials, particularly in their glassy forms. These methods provide insights that are often difficult to obtain through experimental techniques alone.

To quantitatively describe the short-range order and speciation in binary zinc borate glasses (xZnO–(1−x)B2O3), a combination of spectroscopic techniques (such as 11B NMR, Raman, and infrared spectroscopy) and novel computational models has been utilized. rsc.org These models can predict the molar fractions of different borate structural units and have successfully forecasted properties like density and the fraction of tetrahedral boron (N4) with high accuracy. rsc.org This integrated approach has been crucial in understanding the non-monotonic behavior of properties like the glass transition temperature with changing ZnO content. rsc.org

Furthermore, Monte Carlo simulations have been applied to study the radiation shielding properties of lead zinc borate glasses. dergipark.org.tr This computational method is used to determine the linear attenuation coefficient for gamma rays at various energies. dergipark.org.tr The results from these simulations can be validated against experimental data and theoretical databases like XCOM. dergipark.org.tr This allows for the calculation of important shielding parameters such as the mean free path and the half-value layer, providing a powerful tool for designing new glass formulations for radiation protection applications. dergipark.org.tr

Applications and Functionalization in Advanced Materials Science

Integration as a Flame Retardant and Smoke Suppressant in Polymeric Systems

Trizinc;diborate is widely incorporated into a variety of polymeric matrices to enhance their fire-resistant properties. atamanchemicals.comatamanchemicals.com It is compatible with numerous polymers, including polyvinyl chloride (PVC), polyolefins, polyamides, epoxy resins, polyesters, thermoplastic elastomers, and rubbers. atamanchemicals.comatamanchemicals.com A key advantage is its efficacy in both halogen-containing and halogen-free flame retardant systems. atamanchemicals.comthechemco.com

Synergistic Effects with Other Additives in Polymer Composites

In Halogen-Containing Systems: this compound is frequently used with antimony trioxide and alumina (B75360) trihydrate (ATH). atamanchemicals.comatamanchemicals.com This combination can improve fire retardancy and reduce smoke, while also allowing for a reduction in the loading of the more costly antimony oxide. borax.com The presence of ATH can further boost the synergistic effect between this compound and antimony trioxide. atamanchemicals.com

In Halogen-Free Systems: In formulations without halogens, this compound works effectively with metal hydroxides like alumina trihydrate and magnesium hydroxide, as well as with red phosphorus and ammonium (B1175870) polyphosphate. atamanchemicals.comatamanchemicals.combisleyinternational.com The combination of this compound and ATH in an aerospace-grade epoxy resin, for example, demonstrated a marked synergistic effect, leading to a substantial decrease in the peak heat release rate. iccm-central.orgcapes.gov.br

The following table summarizes common synergistic combinations for this compound in polymer composites.

| System Type | Synergistic Additives | Observed Effects |

| Halogen-Containing | Antimony Trioxide, Alumina Trihydrate (ATH) | Improved flame retardancy, reduced smoke, allows for lower loading of antimony oxide. atamanchemicals.comborax.com |

| Halogen-Free | Alumina Trihydrate (ATH), Magnesium Hydroxide (MDH) | Reduced heat release rate, improved fire performance, promotes strong char formation. borax.comcapes.gov.br |

| Halogen-Free | Red Phosphorus, Ammonium Polyphosphate | Enhanced flame retardancy. atamanchemicals.comatamanchemicals.com |

| Corrosion Inhibition | Zinc Phosphate (B84403), Barium Metaborate (B1245444) | Enhanced corrosion protection in coatings. atamanchemicals.comborax.com |

Role in Carbonaceous Char Formation and Thermal Degradation Mechanisms